molecular formula C10H20O3 B1670073 4-Hydroxydecanoic acid CAS No. 17369-51-6

4-Hydroxydecanoic acid

Cat. No. B1670073
CAS RN: 17369-51-6
M. Wt: 188.26 g/mol
InChI Key: QQAVZEYXLCYOKO-SECBINFHSA-N
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Patent
US09169254B2

Procedure details

PCC (1.2 g, 2.71 mmol) was added to a solution of 4-hydroxydecanoic acid (830 mg, 4.4 mmol) in dichloromethane (30 ml), and the mixture was stirred at room temperature for five hours. The reaction mixture was adjusted to pH 1 by adding 1 N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with water and saturated brine and then concentrated under reduced pressure. The resulting residue was then dissolved in ethanol (15 ml). Five drops of sulfuric acid were added and the mixture was stirred at 80° C. for 18 hours. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give ethyl 4-oxodecanoate (440 mg, 46% in two steps).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1C=C[NH+]=C[CH:6]=1.[O-][Cr](Cl)(=O)=O.[OH:12][CH:13]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:14][CH2:15][C:16]([OH:18])=[O:17].Cl>ClCCl>[O:12]=[C:13]([CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:14][CH2:15][C:16]([O:18][CH2:1][CH3:6])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
830 mg
Type
reactant
Smiles
OC(CCC(=O)O)CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was then dissolved in ethanol (15 ml)
ADDITION
Type
ADDITION
Details
Five drops of sulfuric acid were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C(CCC(=O)OCC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.